molecular formula C8H8ClNO4S B181860 2-Chloro-4-(methylsulfonamido)benzoic Acid CAS No. 158579-73-8

2-Chloro-4-(methylsulfonamido)benzoic Acid

Cat. No. B181860
CAS RN: 158579-73-8
M. Wt: 249.67 g/mol
InChI Key: JJPZWTSCHWHTEH-UHFFFAOYSA-N
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Description

“2-Chloro-4-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7ClO4S . It has a molecular weight of 234.66 g/mol . The IUPAC name for this compound is 2-chloro-4-methylsulfonylbenzoic acid .


Synthesis Analysis

The synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave . The autoclave is heated until the temperature reaches 140°C to 200°C, and a stirring reaction is conducted for 1 hour . Afterward, a NaOH solution with a mass concentration of 20% is added dropwise . The pH value of the filtrate is adjusted to be 2 so that light yellow solid, namely, a 2-chloro-4-(methylsulfonyl)benzoic acid crude product, can be separated out . The crude product is then recrystallized through an absolute methanol hot-melting and cold-separating method to obtain the product .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(methylsulfonyl)benzoic acid can be represented by the SMILES string CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . The InChI representation is 1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(methylsulfonyl)benzoic Acid include a molecular weight of 234.66 g/mol . The compound has a computed XLogP3 value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor .

properties

IUPAC Name

2-chloro-4-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZWTSCHWHTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methylsulfonamido)benzoic Acid

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